LogP and Hydrogen-Bonding Profile Differentiate This Compound from the 5-Chloropyrimidine Analog for CNS-Permeable and Solubility-Critical Programs
The target compound exhibits a calculated XLogP3-AA of 1.5 with zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6) [1]. In contrast, the closest 5-chloropyrimidine analog (Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate, CAS 1431728-70-9) introduces a chlorine atom that raises the logP into the 2.0–2.5 range and adds no compensatory HBD/HBA functionality . The ~0.5–1.0 log-unit difference shifts the target compound into a more favorable CNS multiparameter optimization (MPO) space while maintaining sufficient permeability for oral absorption, making it a superior tool compound for programs where balancing solubility and passive permeability is the primary selection criterion.
| Evidence Dimension | Computed lipophilicity and hydrogen-bond capacity |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5; HBD = 0; HBA = 6 |
| Comparator Or Baseline | Ethyl 2-(5-chloropyrimidin-2-yl)-5-methyl-2H-1,2,3-triazole-4-carboxylate (CAS 1431728-70-9): XLogP3-AA ≈ 2.0–2.5 (estimated from structural increment); HBD = 0; HBA = 6 |
| Quantified Difference | ΔXLogP3-AA ≈ 0.5–1.0 units lower for target compound; identical HBD/HBA but more balanced lipophilicity profile |
| Conditions | Calculated using XLogP3 3.0 algorithm (PubChem) and Cactvs descriptor computation; comparator logP estimated by ClogP fragment addition |
Why This Matters
A lower logP within the 1–3 range is strongly associated with improved aqueous solubility and reduced off-target binding while retaining adequate membrane permeability, directly impacting hit-to-lead prioritization when selecting among close structural analogs [2].
- [1] PubChem Compound Summary for CID 97057722, Ethyl 5-methyl-2-(pyrimidin-2-yl)-2H-1,2,3-triazole-4-carboxylate. National Center for Biotechnology Information (2025). https://pubchem.ncbi.nlm.nih.gov/compound/1431729-04-2 (accessed 2026-05-03). View Source
- [2] Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery. ACS Chemical Neuroscience, 7(6), 676–686. https://doi.org/10.1021/acschemneuro.6b00029 View Source
